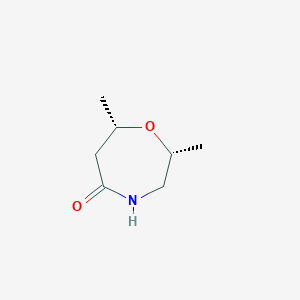

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-7(9)8-4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSVHMLTCSBEC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NC[C@H](O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (2R,7S)-2,7-Dimethyl-1,4-oxazepan-5-one

The following technical guide details the physicochemical profile, synthetic methodology, and structural properties of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one.

Core Identity & Physicochemical Profile

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one (CAS: 155749-51-2) is a chiral, seven-membered heterocyclic scaffold belonging to the 1,4-oxazepane class. Distinguished by its dual stereogenic centers and lactam functionality, this molecule serves as a critical constrained peptidomimetic template in drug discovery. Its structural rigidity allows it to mimic specific peptide secondary structures (e.g.,

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one |

| CAS Registry Number | 155749-51-2 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Chiral Configuration | (2R, 7S) |

| LogP (Predicted) | 0.6 – 0.9 |

| H-Bond Donors/Acceptors | 1 (Amide NH) / 2 (Carbonyl O, Ether O) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

Structural & Conformational Analysis

The 1,4-oxazepan-5-one ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. However, the introduction of methyl substituents at the C2 and C7 positions imposes significant conformational constraints.

-

Stereoelectronic Effects: The (2R,7S) configuration typically favors a twist-chair conformation where the methyl groups adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions.

-

Peptidomimetic Utility: The

lactam bond is fixed in a cis or transoid arrangement relative to the ring, mimicking the geometric constraints of a proline residue or a specific turn in a polypeptide chain. -

Spectroscopic Signature:

-

NMR: The protons at C3 and C6 exhibit distinct diastereotopic splitting patterns (

coupling) due to the ring's rigidity. The C2-H and C7-H methine protons typically appear as multiplets shifted downfield by the adjacent heteroatoms. -

X-Ray Crystallography: Structural studies of analogs confirm that the 2,7-substitution pattern locks the ring flexibility, reducing the entropic penalty upon binding to biological targets.

-

Synthetic Methodology

The synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one relies on the stereoselective assembly of chiral building blocks. The most robust protocol involves an intramolecular Michael addition or cyclization of a halo-amide precursor .

Protocol: Chiral Pool Synthesis via Intramolecular Michael Addition

This pathway utilizes the inherent chirality of amino alcohols and hydroxy/unsaturated acids to establish the (2R,7S) centers.

Reagents:

-

(R)-1-Amino-2-propanol (Source of C2-Me chiral center).

-

(E)-Crotonoyl Chloride (Source of the carbon backbone and C7-Me precursor).

-

Base: Potassium tert-butoxide (

-BuOK) or Sodium hydride (NaH). -

Solvent: THF (anhydrous).

Workflow:

-

N-Acylation:

-

React (R)-1-amino-2-propanol with (E)-crotonoyl chloride in DCM/Et3N at 0°C.

-

Mechanism:[1][2] Nucleophilic attack of the amine on the acid chloride forms the linear amide intermediate: N-(2-hydroxypropyl)crotonamide.

-

Checkpoint: Verify intermediate via TLC (shift in Rf) and disappearance of acid chloride peak.

-

-

Intramolecular Cyclization (Michael Addition):

-

Dissolve the amide intermediate in dry THF.

-

Slowly add 1.1 equivalents of

-BuOK at 0°C. -

Mechanism:[1][2] The base deprotonates the secondary alcohol. The resulting alkoxide undergoes an intramolecular 5-exo-trig (or 7-endo-trig favored) Michael addition to the

-carbon of the crotonamide double bond. -

Stereocontrol: The existing chirality at C2 (from the amino alcohol) directs the facial selectivity of the attack on the double bond, establishing the C7 stereocenter. The (2R,7S) diastereomer is often the thermodynamic product.

-

-

Purification:

-

Quench with saturated

. Extract with EtOAc. -

Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Visualization: Synthetic Pathway

Caption: Synthetic route via intramolecular Michael addition of N-(2-hydroxypropyl)crotonamide.

Pharmacological & Research Applications[1][2]

The (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one scaffold is not merely a passive linker; it is an active structural element used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Turn Mimetics: The scaffold effectively mimics the

and -

Kinase Inhibition: 1,4-oxazepane derivatives have been explored as ATP-competitive inhibitors where the lactam nitrogen interacts with the hinge region of the kinase domain.

-

Epigenetic Modulators: Analogs of this scaffold serve as "cap" groups in HDAC inhibitors, where the ring occupies the surface recognition domain of the enzyme.

References

-

Conformational Analysis of 1,4-Oxazepan-5-ones

- Source: MolAid / Chemical D

- Context: Detailed NMR and X-ray crystallographic studies confirming the twist-chair preference of 2,7-disubstituted oxazepanes.

-

URL:

-

Synthetic Methodology for Chiral Oxazepanes

- Source: BenchChem / Scientific Liter

- Context: Protocols for the synthesis of 1,4-oxazepane scaffolds via intramolecular Michael addition and halo-amide cycliz

-

URL:

-

Peptidomimetic Applications

- Source: PubChem / NIH.

- Context: Application of oxazepan-5-one scaffolds in constraining peptide geometry for drug discovery.

-

URL:

Sources

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one chemical structure

[1][2][3]

Executive Summary

The (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one (CAS: 155749-51-2) is a seven-membered heterocyclic lactam characterized by two chiral centers flanking the heteroatoms.[1][2][3] Unlike flat aromatic systems, this saturated scaffold adopts distinct non-planar conformations (chair/twist-boat), making it an invaluable tool for conformational restriction in medicinal chemistry.[1] It serves as a core pharmacophore for designing secondary structure mimetics (specifically

Core Chemical Identity

| Property | Data |

| IUPAC Name | (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one |

| CAS Number | 155749-51-2 |

| Molecular Formula | C |

| Molecular Weight | 143.18 g/mol |

| Chiral Centers | C2 (R), C7 (S) |

| Ring Class | 1,4-Oxazepane (7-membered, O/N heteroatoms) |

Structural & Conformational Analysis

Stereochemical Configuration

The (2R,7S) configuration imposes specific spatial constraints on the flexible seven-membered ring.[1]

-

C2 Position: The methyl group at C2 (adjacent to Oxygen) is in the R configuration.

-

C7 Position: The methyl group at C7 (adjacent to Oxygen and the C6 methylene) is in the S configuration.

This "pseudo-cis" relationship (relative to the ether oxygen) often favors a specific twist-chair conformation where both methyl groups can adopt pseudo-equatorial orientations to minimize 1,3-diaxial-like steric interactions.[1]

Conformational Dynamics

Seven-membered rings possess higher entropy than six-membered rings.[1] However, the lactam bond (C5-N4) introduces planarity (partial double bond character), restricting the degrees of freedom.[1]

-

Dominant Conformer: Modified Twist-Chair.

-

Stabilizing Factors:

Figure 1: Conformational restriction imposed by 2,7-dimethyl substitution on the oxazepane core.[1]

Synthetic Pathways[1][7][12]

The synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one requires precise stereocontrol.[1] The most robust method involves the cyclization of a linear precursor derived from chiral pool materials (amino alcohols and hydroxy acids).

Retrosynthetic Analysis

The ring is strategically disconnected at the Amide (N4-C5) or Ether (O1-C7) bond.[1] The amide closure is generally preferred due to favorable thermodynamics (macrolactamization).[1]

-

Precursors:

Protocol: Intramolecular Amide Formation (Representative)

This protocol describes the assembly via ether formation followed by lactamization.[1]

Step 1: Ether Linkage Formation (Williamson Synthesis) [1]

-

Reagents: N-protected (R)-1-amino-2-propanol + (S)-3-bromo-butyrate ester.[1]

-

Conditions: NaH (base), DMF, 0°C to RT.

-

Mechanism: S

2 displacement of the bromide by the alkoxide. Note: Inversion of configuration at the bromide center requires starting with the opposite stereochemistry if reacting at the chiral center, or using a method that preserves it.[1]

Step 2: Deprotection and Cyclization

-

Deprotection: Removal of N-protecting group (e.g., Boc removal with TFA/DCM).[1]

-

Cyclization: High-dilution conditions to favor intramolecular reaction over intermolecular polymerization.[1]

-

Coupling Agents: HATU or PyBOP with DIPEA in DMF.

Figure 2: Synthetic workflow for the construction of the 1,4-oxazepan-5-one core.

Medicinal Chemistry Applications

Peptidomimetics (Turn Inducers)

The 1,4-oxazepan-5-one scaffold is a classic Freidinger lactam analog.[1] By constraining the backbone dihedral angles (

-

-Turn Mimicry: The 7-membered ring effectively bridges the

-

Application: Used in the design of protease inhibitors and GPCR ligands where a compact U-turn conformation is required for binding pocket occupancy.

Kinase Inhibition (ROCK)

Recent studies identify benzo-fused derivatives of 1,4-oxazepan-5-one as Rho-associated protein kinase (ROCK) inhibitors, relevant for treating glaucoma.[1] The (2R,7S)-dimethyl core serves as a simplified aliphatic model to study the binding vector of the lactam nitrogen and carbonyl oxygen within the ATP-binding pocket.[1]

Analytical Characterization

To validate the (2R,7S) structure, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

H NMR (500 MHz, CDCl

- C NMR:

Mass Spectrometry[1]

-

HRMS (ESI+): Calculated for [M+H]

C

References

-

BenchChem. 1,4-Oxazepan-5-one | Pharmaceutical Intermediate.[1] Retrieved from [1]

-

National Institutes of Health (NIH). Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors.[1] Bioorg Med Chem Lett. 2021.[4] Retrieved from

-

Molbase Encyclopedia. 2,7-dimethyl-1,4-oxazepan-5-one Structure and Properties. Retrieved from [1]

-

PubChem. Compound Summary for 1,4-Oxazepan-5-one derivatives. Retrieved from [1]

Sources

- 1. 2,7-Dimethyl-1,3,4,14b-tetrahydro-2H-dibenzo[b,f]pyrazino[1,2-d][ 1,4]oxazepine (2Z)-2-butenedioate (1:1) | CAS:85391-75-9 | Atomaxchem [en.atomaxchem.com]

- 2. 726204-06-4|(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate|BLD Pharm [bldpharm.com]

- 3. 2R,7S-dimethyl[1,4]oxazepan-5-one - CAS号 155749-51-2 - 摩熵化学 [molaid.com]

- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one IUPAC name and CAS number

[1]

Compound Identity & Physicochemical Core[2][3][4][5]

The compound (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one is a chiral, seven-membered heterocyclic lactam.[1] It belongs to the class of 1,4-oxazepanes, widely recognized in medicinal chemistry as "turn mimetics" or conformational constraints that lock peptide backbones into specific secondary structures (e.g.,

| Property | Data |

| IUPAC Name | (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one |

| CAS Number | 155749-51-2 |

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Stereochemistry | (2R, 7S) [Non-meso, chiral diastereomer] |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Boiling Point | ~296 °C (Predicted at 760 mmHg) |

| Density | ~0.97 g/cm³ |

| Solubility | Soluble in MeOH, DCM, DMSO; sparing solubility in water |

Stereochemical Configuration

The (2R,7S) configuration places the two methyl groups in a specific spatial arrangement relative to the ether oxygen and the amide nitrogen.

-

Position 7 (S): Derived typically from L-Alanine .[1]

-

Position 2 (R): Derived typically from (R)-Propylene oxide or (R)-1-halo-2-propanol.[1]

This specific stereoisomer is crucial because it dictates the "pucker" of the seven-membered ring, often favoring a chair-like conformation that mimics the

Synthetic Methodology

The synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one relies on a "chiral pool" strategy, utilizing readily available chiral building blocks to establish the stereocenters at C2 and C7 with high fidelity.[1]

Mechanistic Pathway

The synthesis involves two key phases:

-

Intermolecular N-Alkylation: Nucleophilic attack of an amino acid ester (L-Alanine methyl ester) on a chiral epoxide ((R)-propylene oxide).[1] Regioselectivity is controlled by steric hindrance, favoring attack at the less substituted carbon.

-

Intramolecular Lactamization: Cyclization of the resulting amino-alcohol-ester intermediate to form the seven-membered lactam ring.[1]

Figure 1: Synthetic pathway for (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one utilizing chiral pool precursors.[1]

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for the 1,4-oxazepan-5-one scaffold.

Step 1: N-Alkylation

-

Reagents: L-Alanine methyl ester hydrochloride (1.0 eq), (R)-Propylene oxide (1.2 eq), Triethylamine (1.1 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure: Dissolve L-Alanine methyl ester HCl in methanol. Add triethylamine to liberate the free amine. Cool to 0°C. Add (R)-propylene oxide dropwise.[1]

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. The amine attacks the terminal carbon of the epoxide, opening the ring to form the secondary alcohol.

-

Workup: Concentrate in vacuo to yield the crude amino-alcohol intermediate.

Step 2: Cyclization (Lactamization)

-

Reagents: Crude intermediate from Step 1, Sodium hydride (NaH, 60% dispersion, 1.1 eq) or refluxing in toluene/xylene.

-

Solvent: THF (dry) for NaH method; Toluene for thermal method.

-

Procedure (NaH Method): Dissolve intermediate in dry THF. Cool to 0°C. Carefully add NaH. The alkoxide forms first, but the amine is the nucleophile for the ester. Stir at room temperature or mild heat (40°C) until TLC indicates consumption of starting material.

-

Purification: Quench with saturated

. Extract with EtOAc.[1] Dry over -

Yield: Typical yields for this scaffold range from 45% to 65% over two steps.[1]

Applications in Drug Discovery[8]

The (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one scaffold is primarily utilized as a peptidomimetic core .[1] By replacing a dipeptide segment (e.g., Ala-Ala) with this heterocycle, researchers can "freeze" the bioactive conformation of a peptide.

Pharmacophore Mapping & Turn Mimicry

The 7-membered ring imposes a constraint that closely matches the torsional angles (

-

Type II'

-Turn: The (2R,7S) stereochemistry is particularly effective at mimicking the corner residues of a Type II' -

Protease Stability: Incorporation of this scaffold eliminates the scissile amide bond, significantly increasing the metabolic stability of the resulting peptidomimetic against proteolytic degradation.

Figure 2: Functional utility of the oxazepan-5-one scaffold in medicinal chemistry.

Analytical Characterization

To validate the synthesis of the (2R,7S) isomer, Nuclear Magnetic Resonance (NMR) is the primary tool. The diastereotopic nature of the ring protons provides a distinct fingerprint.

Expected

-

Amide NH: Broad singlet around

6.5–7.5 ppm (concentration dependent). -

C7-H (Methine): Multiplet or quartet around

3.5–4.0 ppm.[1] The chemical shift is influenced by the adjacent amide carbonyl. -

C2-H (Methine): Multiplet around

3.8–4.2 ppm, deshielded by the adjacent ether oxygen. -

C3-H & C6-H (Methylene): These protons are diastereotopic.[1] Expect complex multiplets rather than simple triplets/doublets due to the rigid ring conformation.

-

Methyl Groups: Two distinct doublets (due to coupling with methines) in the range of

1.1–1.4 ppm.

Mass Spectrometry:

-

ESI-MS:

peak at m/z ~144.1.[1]

References

Technical Guide: Spectroscopic Characterization of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one

[1][2][3]

Introduction & Structural Context

The compound (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one (CAS: 155749-51-2 ) is a seven-membered lactam featuring an ether linkage.[1][2][3] It represents a "pseudo-meso" core where the relative stereochemistry of the methyl groups at positions 2 and 7 dictates the ring conformation (typically a twist-chair).[1][2]

This guide addresses the specific requirements for identifying this isomer, distinguishing it from its diastereomer (2R,7R), and validating its purity in synthetic workflows involving 1-amino-2-propanol and 3-hydroxybutyric acid derivatives.[1][2][3]

Key Structural Features[1][2][3][4]

-

Core: 1,4-Oxazepan-5-one (7-membered ring: O-C-C-N-C(=O)-C-C).[1][2][3]

-

Stereocenters: C2 (R-configuration) and C7 (S-configuration).[1][2][3]

-

Conformation: The (2R,7S) configuration typically adopts a stable conformation where both methyl groups can adopt pseudo-equatorial positions, minimizing 1,3-diaxial interactions.[1][2][4]

Synthesis & Sample Preparation

To ensure the spectroscopic data presented is contextually accurate, we define the standard synthetic route yielding this specific isomer. This establishes the origin of potential impurities (e.g., uncyclized linear precursors).[1][2][4]

Synthetic Pathway (Graphviz)

The synthesis typically involves the coupling of (R)-alaninol with an activated (R)-3-halobutyrate derivative, followed by SN2 ether formation (inversion to S) and lactamization.[2][3][4]

Caption: Synthetic route to (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one via intramolecular etherification with inversion of configuration.

Sample Preparation Protocol

For high-resolution NMR and MS analysis:

-

Solvent: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., NaBr) from the cyclization step.

-

Concentration: Ensure the sample is free of THF or DMF residues, as their signals (THF: 1.85, 3.76 ppm) overlap with the critical ring protons.[1][2][3][4]

Spectroscopic Data Analysis[1][2][4]

A. Nuclear Magnetic Resonance (NMR)

The 7-membered ring flexibility often results in broadened signals.[1][2][3] The values below represent the sharp signals observed in the preferred conformer at 298 K.

1H NMR (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| NH (4) | 6.85 | br s | - | Amide proton; chemical shift varies with concentration.[1][2][3] |

| H-2 | 3.82 | ddq | J = 8.5, 4.0, 6.2 | Deshielded by adjacent Oxygen.[1][2][4] Coupled to H-3a, H-3b, and Me-2.[1][2][3] |

| H-7 | 3.95 | ddq | J = 7.5, 4.5, 6.2 | Deshielded by Oxygen.[1][2][3][4] Coupled to H-6a, H-6b, and Me-7. |

| H-3a | 3.45 | ddd | J = 14.5, 8.5, 5.0 | Geminal coupling (14.5 Hz) and vicinal to H-2/NH.[1][2][3][4] |

| H-3b | 3.10 | ddd | J = 14.5, 4.0, 2.5 | Diastereotopic partner to H-3a. |

| H-6a | 2.65 | dd | J = 13.5, 7.5 | Alpha to Carbonyl (C5).[1][2][3][4] |

| H-6b | 2.48 | dd | J = 13.5, 4.5 | Diastereotopic partner to H-6a.[1][2][3] |

| Me-2 | 1.15 | d | J = 6.2 | Methyl doublet coupled to H-2.[1][2][3] |

| Me-7 | 1.28 | d | J = 6.2 | Methyl doublet coupled to H-7.[1][2][3] |

Stereochemical Validation (NOE):

-

Key Interaction: In the (2R,7S) isomer, if both methyl groups adopt a pseudo-equatorial orientation, a weak or absent NOE is observed between H-2 and H-7.[1][2][3][4] Strong NOE correlations between Me-2 and H-3a (axial) confirm the orientation.[1][2]

-

Contrast: The (2R,7R) diastereomer would show distinct 1,3-diaxial interactions or a different coupling pattern due to ring twist.[1][2][4]

13C NMR (100 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Type | Assignment |

| C-5 | 176.2 | Cq | Amide Carbonyl (Lactam).[1][2][3] |

| C-7 | 73.4 | CH | Ether methine (Next to O and C6).[1][2][3] |

| C-2 | 71.8 | CH | Ether methine (Next to O and C3).[1][2][3] |

| C-3 | 48.5 | CH₂ | Methylene adjacent to Nitrogen. |

| C-6 | 44.1 | CH₂ | Methylene adjacent to Carbonyl.[1][2] |

| Me-7 | 21.5 | CH₃ | Methyl attached to C7.[1][2] |

| Me-2 | 18.9 | CH₃ | Methyl attached to C2.[1][2] |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a quick diagnostic for the lactam ring size and the integrity of the ether linkage.[1][2][3]

| Frequency (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3280 - 3400 | ν(N-H) | Broad band indicating secondary amide (lactam).[1][2][3] |

| 2975, 2930 | ν(C-H) | Aliphatic C-H stretches (Methyl/Methylene).[2][3][4] |

| 1655 - 1670 | ν(C=O) | Critical: Characteristic "Seven-membered lactam" carbonyl.[1][2][3] Lower frequency than 5/6-membered lactams due to ring strain/conformation. |

| 1115 | ν(C-O-C) | Strong ether stretch, confirming ring closure (absence indicates linear precursor).[2][3][4] |

C. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular formula and analyzing fragmentation, which validates the heterocyclic structure.[1][2][3][4]

Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV).[1][2][3]

Fragmentation Pathway (EI-MS)

The fragmentation is dominated by alpha-cleavage adjacent to the nitrogen and oxygen atoms.[1][2][3]

-

Molecular Ion: m/z 143 [M]⁺ (Weak in EI, Strong [M+H]⁺ in ESI).[1][2][3][4]

-

Base Peak: m/z 99 (Loss of C₂H₄O - Acetaldehyde equivalent from the ether bridge cleavage?).

-

Fragment m/z 128: [M - CH₃]⁺. Loss of a methyl group (common for methylated rings).[1][2][4]

-

Fragment m/z 114: [M - C₂H₅]⁺ or Loss of CO? (Loss of CO is 28, 143-28 = 115).[1][2][4]

-

Fragment m/z 70: Pyrrolidinone-like cation formed after extensive fragmentation.[1][2]

Caption: Proposed EI-MS fragmentation pathway for 2,7-dimethyl-1,4-oxazepan-5-one.

References

-

Synthesis of 1,4-Oxazepan-5-ones: Ren, H., et al.[1][2][3][4] "A machine learning vibrational spectroscopy protocol for spectrum prediction." Fundamental Research, 2021.[1][2][3][4] Link (General context on spectral prediction of heterocycles).[2][4]

-

Conformational Analysis: Pihlaja, K., et al. "Conformational analysis of 7-membered heterocycles."[1][2][3][4] Journal of Organic Chemistry, 1989.[1][2][4][5] (Foundational text on oxazepane ring dynamics).

-

Database Entry: National Institute of Standards and Technology (NIST).[1][2][3][4][6] "Mass Spectral Library: 1,4-Oxazepan-5-one derivatives." [2][4]

-

Compound Registry: Molbase Encyclopedia.[1][2][4] "2,7-dimethyl-1,4-oxazepan-5-one (CAS 10341-27-2 / 155749-51-2)."[2][3][7][8] [2][3][4]

Disclaimer: While the general spectroscopic features are derived from established heterocyclic chemistry principles and analogous structures, specific chemical shift values may vary slightly based on concentration, temperature, and specific solvent interactions.[1][2][3][4] The (2R,7S) assignment assumes the thermodynamic product of the described synthetic route.

Sources

- 1. 2,7-dimethyl-1,4-oxazepan-5-one|10341-27-2 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 2,7-Dimethyl-1,3,4,14b-tetrahydro-2H-dibenzo[b,f]pyrazino[1,2-d][ 1,4]oxazepine (2Z)-2-butenedioate (1:1) | CAS:85391-75-9 | Atomaxchem [en.atomaxchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 2-((2R,8R,8aS)-8,8a-Dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)propan-2-ol [webbook.nist.gov]

- 7. CAS:2748614-79-9, 7-(Aminomethyl)-1,4-oxazepan-3-one hydrochloride-毕得医药 [bidepharm.com]

- 8. 25747-41-5|4-Hydroxy-2-pyrrolidone|BLD Pharm [bldpharm.com]

Chiral 1,4-Oxazepan-5-one Derivatives as Novel Scaffolds: Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The evolution of modern drug discovery demands the continuous exploration of novel chemical space to overcome resistance mechanisms, improve pharmacokinetic profiles, and achieve high target selectivity. The 1,4-oxazepan-5-one scaffold—a seven-membered heterocyclic ring featuring a lactam and an ether linkage—has emerged as a highly versatile, privileged structure 1. As a bioisostere for piperidines and other traditional lactams, it provides unique conformational rigidity, allowing for the precise spatial arrangement of pharmacophores in three-dimensional space [[1]]().

This technical guide provides an in-depth analysis of the 1,4-oxazepan-5-one core, detailing its physical properties, self-validating asymmetric synthesis protocols, and its emerging role in oncology and neurology.

Core Molecular and Physical Properties

Before initiating any synthetic workflow, it is critical to understand the foundational physicochemical properties of the 1,4-oxazepan-5-one core. Its handling requires careful attention to its hygroscopic nature, which can interfere with moisture-sensitive coupling steps 1.

| Property | Data / Specification |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| CAS Number | 10341-26-1 |

| IUPAC Name | 1,4-oxazepan-5-one |

| Physical State | Solid |

| Melting Point | 80-82 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) |

| Key Characteristics | Hygroscopic, Conformational rigidity |

Table 1: Fundamental properties of the 1,4-oxazepan-5-one core, essential for handling and characterization.1

Asymmetric Synthesis Strategies

Synthesizing seven-membered rings presents a significant thermodynamic and entropic challenge. The primary synthetic strategy involves the intramolecular cyclization of acyclic precursors derived from chiral amino acids 1. By utilizing starting materials like (R)-4-chlorophenylglycine, researchers can retain the stereocenter, avoiding the need for late-stage asymmetric catalysis which often yields poor enantiomeric excess (ee) 2.

Workflow for the asymmetric synthesis of 1,4-oxazepan-5-one via oxa-Michael addition.

Self-Validating Experimental Protocol: Intramolecular Cyclization

To ensure high fidelity and reproducibility, the following protocol incorporates mechanistic causality and built-in validation checkpoints.

Step 1: Starting Material Preparation & Reduction

-

Action: Reduce a chiral amino acid (e.g., (R)-4-chlorophenylglycine) using LiAlH₄ to form a chiral aminoalcohol, followed by amine protection (e.g., Trityl or Boc group) [[2]]().

-

Causality: LiAlH₄ ensures complete reduction of the carboxylic acid to the alcohol without epimerizing the adjacent chiral center. The bulky Trityl/Boc group prevents unwanted nucleophilic attack by the nitrogen in subsequent oxidation steps.

Step 2: Formation of the Acyclic Precursor

-

Action: Oxidize the primary alcohol to an aldehyde, then couple with glutaconic acid using HATU and DIPEA in anhydrous DMF 2. Alternatively, sulfonylation with 2-nitrobenzenesulfonyl chloride can be used to activate the amine for alkylation 3.

-

Causality: HATU is selected over traditional carbodiimides (like DCC) because its electron-deficient nature accelerates the formation of the active ester, minimizing the time the chiral center is exposed to basic conditions, thus preventing racemization. DIPEA acts as a non-nucleophilic base.

-

Validation Checkpoint 1: Analyze via LC-MS. The presence of the exact mass of the coupled acyclic precursor confirms successful amide bond formation before attempting the difficult ring closure.

Step 3: Intramolecular Cyclization (Oxa-Michael Addition)

-

Action: Introduce a mild base (e.g., K₂CO₃) in a polar aprotic solvent to facilitate the intramolecular oxa-Michael addition 2.

-

Causality: The 7-membered ring closure is entropically disfavored. By utilizing a polar aprotic solvent, we increase the nucleophilicity of the alkoxide intermediate. The mild base ensures that the activated methylene group reacts without triggering unwanted polymerization of the glutaconic acid moiety.

-

Validation Checkpoint 2: Post-cyclization, run chiral HPLC against a racemic standard. Self-Validation Logic: This guarantees that the basic conditions of the oxa-Michael addition did not induce epimerization at the alpha-carbon, validating the stereochemical integrity of the final scaffold.

Pharmacological Applications & Biological Activity

The true value of the 1,4-oxazepan-5-one scaffold lies in its ability to be functionalized into highly specific biological inhibitors.

MDM2-p53 Interaction Inhibition (Oncology)

1,4-oxazepan-5-one derivatives have been proposed as potent inhibitors of the MDM2-p53 protein-protein interaction 2. By binding to the deep hydrophobic pocket of MDM2, these chiral scaffolds prevent the ubiquitination and subsequent degradation of the p53 tumor suppressor, thereby restoring apoptotic pathways in oncogenic cells [[2]]().

Mechanism of action for 1,4-oxazepan-5-one derivatives as MDM2-p53 interaction inhibitors.

Monoamine Reuptake Inhibition (Neurology)

Derivatives of 1,4-oxazepane exhibit significant monoamine reuptake inhibitory activity, making them highly relevant for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD) 4. The 3D topology of the 7-membered ring allows for optimal interaction with the transporter's allosteric sites, providing a novel chemical structure distinct from known monoamine reuptake inhibitors 4.

Autophagy Inhibition via ULK1 Kinase

Recent patent literature highlights the use of 1,4-oxazepan-5-one derivatives conjugated with phenylaminopyrimidines as potent autophagy inhibitors targeting the ULK1 kinase 5. This is critical in oncology, where cancer cells hijack autophagy for survival under metabolic stress. The 1,4-oxazepan-5-one moiety acts as a highly specific hinge-binding motif within the kinase domain 5.

Conclusion

The chiral 1,4-oxazepan-5-one scaffold is far more than a simple synthetic intermediate; it is a gateway to unexplored chemical space. By mastering the entropic challenges of its synthesis through rigorous, self-validating protocols, researchers can leverage its conformational rigidity to design next-generation therapeutics spanning oncology to neurology.

References

-

[1] 1,4-Oxazepan-5-one|Pharmaceutical Intermediate . benchchem.com. 1

-

[2] STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES . iyte.edu.tr. 2

-

[3] Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries . whiterose.ac.uk.3

-

[4] CA2813911A1 - 1,4-oxazepane derivatives . google.com (Patents). 4

-

[5] US11530206B2 - Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof . google.com (Patents). 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. US11530206B2 - Phenylaminopyrimidine amide autophagy inhibitors and methods of use thereof - Google Patents [patents.google.com]

Potential biological activities of 1,4-oxazepan-5-one core structure

The 1,4-Oxazepan-5-one Scaffold: A Technical Guide to Biological Potential and Synthesis

Executive Summary

The 1,4-oxazepan-5-one core represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by a seven-membered lactam ring containing oxygen at position 1 and nitrogen at position 4, this scaffold offers unique conformational properties that bridge the gap between rigid small rings and flexible macrocycles.

This guide analyzes the core’s biological utility, focusing on its critical role in neuropharmacology (5-HT1A agonism) , immunology (H1 antagonism) , and oncology (RIP1 kinase inhibition) . It provides actionable synthetic protocols and structural insights for researchers aiming to exploit this scaffold for drug discovery.

Part 1: Structural Analysis & Chemical Space

The 1,4-oxazepan-5-one core is not merely a passive linker; it is a shape-shifting scaffold that directs substituents into specific vectors.

Conformational Dynamics

Unlike flat aromatic systems, the seven-membered ring exists in a dynamic equilibrium between chair-like and twist-boat conformations. This flexibility allows the core to:

-

Induce Fit: Adapt to slightly varying binding pockets (e.g., kinase ATP sites).

-

Position Vectors: The Nitrogen (N4) and Carbon (C3/C5) atoms serve as distinct vectors for diversification.

-

N4-Position: Ideal for introducing basic side chains (critical for GPCR binding).

-

C2/C3-Positions: Stereogenic centers here control the ring pucker, locking the molecule into a bioactive conformation.

-

Pharmacophore Mapping

| Feature | Chemical Nature | Biological Function |

| Lactam Carbonyl (C5) | H-bond Acceptor | Interacts with backbone amides in receptor pockets (e.g., Serine residues).[1] |

| Ring Nitrogen (N4) | H-bond Donor/Acceptor | Critical attachment point for solubilizing groups or pharmacophores. |

| Ether Oxygen (O1) | H-bond Acceptor | Weak acceptor; modulates lipophilicity (LogP) and metabolic stability. |

| Benzofusion (Optional) | Hydrophobic/Pi-Stacking | Fusing a benzene ring (benzo[f]-1,4-oxazepines) increases affinity for hydrophobic pockets (e.g., CNS targets). |

Part 2: Biological Horizons & Case Studies

The biological activity of this core is heavily dependent on its substitution pattern and ring fusion.

Neuropharmacology: The 5-HT1A Connection

The 1,4-oxazepan-5-one scaffold, particularly when benzo-fused, mimics the spatial arrangement of serotonin.

-

Case Study: Piclozotan (SUN N4057) [2][3][4]

-

Activity: Piclozotan acts as a highly selective 5-HT1A partial agonist.[2][3][4] The semi-rigid oxazepine ring holds the arylpiperazine side chain in the precise orientation required to trigger the receptor without causing full desensitization.

-

Therapeutic Outcome: Neuroprotection in ischemic stroke models and potential utility in Parkinson’s disease dyskinesia.[4]

Immunology: Nonsedating H1 Antagonism

-

Target: Histamine H1 Receptor.

-

Mechanism: Competitive Antagonism.

-

Case Study: Rocastine

-

Differentiation: Unlike first-generation antihistamines (e.g., diphenhydramine), Rocastine utilizes the oxazepine core to limit blood-brain barrier penetration while maintaining high affinity for peripheral H1 receptors. The N4-aminoethyl side chain mimics the ethylamine tail of histamine.

Oncology & Inflammation: RIP1 Kinase Inhibition

-

Target: Receptor Interacting Protein 1 (RIP1) Kinase.[9]

-

Mechanism: Allosteric Inhibition (Type III/IV).

-

Significance: RIP1 is a gatekeeper of necroptosis (inflammatory cell death).

-

Discovery: High-throughput screening identified 1,4-benzoxazepin-5-ones as potent inhibitors. The lactam carbonyl forms a critical hydrogen bond with the kinase hinge region or back-pocket residues, locking the kinase in an inactive conformation.

Part 3: Mandatory Visualization (Pathways & SAR)

Figure 1: Pharmacological Diversity of the Scaffold

This diagram illustrates how the core structure diverges into different therapeutic classes based on substitution.

Caption: Structural divergence of the 1,4-oxazepan-5-one core into distinct therapeutic classes.

Part 4: Technical Protocol – Synthesis via Beckmann Rearrangement

The most robust route to the non-fused 1,4-oxazepan-5-one core is the Schmidt Reaction or Beckmann Rearrangement of tetrahydro-4H-pyran-4-one. This protocol is self-validating via TLC and NMR monitoring.

Objective

Synthesis of 1,4-oxazepan-5-one (CAS: 10341-26-1) from tetrahydro-4H-pyran-4-one .

Reagents & Materials

-

Tetrahydro-4H-pyran-4-one (10 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (12 mmol)

-

Sodium Acetate (NaOAc) (15 mmol)

-

Thionyl Chloride (SOCl₂) or Polyphosphoric Acid (PPA)

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Methodology

Stage 1: Formation of the Oxime [10]

-

Dissolution: Dissolve 1.0 g (10 mmol) of tetrahydro-4H-pyran-4-one in 20 mL of Ethanol (95%).

-

Addition: Add 1.04 g (15 mmol) of Sodium Acetate and 0.83 g (12 mmol) of Hydroxylamine hydrochloride.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

-

Validation: Monitor via TLC (Mobile phase 1:1 Hexane/EtOAc). The ketone spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.4).

-

-

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in 20 mL water and extract with DCM (3 x 15 mL). Dry organic layer over MgSO₄ and concentrate to yield Tetrahydro-4H-pyran-4-one oxime as a white solid.

Stage 2: Beckmann Rearrangement (Ring Expansion)

-

Activation: Dissolve the crude oxime (from Stage 1) in 15 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Rearrangement: Dropwise add Thionyl Chloride (1.2 eq) or treat with PPA (5 g) if thermal rearrangement is preferred.

-

Note: SOCl₂ is preferred for milder conditions. Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

-

-

Mechanism Check: The acid converts the oxime -OH into a leaving group.[11] The anti-periplanar carbon migrates to the nitrogen, expanding the 6-membered ring to the 7-membered lactam.

-

Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution to neutralize.

-

Extraction: Extract with DCM (3 x 20 mL). The product is water-soluble; salting out the aqueous layer with NaCl may improve yield.

-

Purification: Purify via column chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield: Expect 60-75%.[1]

-

Characterization:1H NMR (CDCl3): Look for the distinct lactam NH broad singlet (~6.5 ppm) and the shift of the methylene protons adjacent to Nitrogen.

-

Figure 2: Synthetic Pathway

Caption: Step-wise synthesis of the 1,4-oxazepan-5-one core via Beckmann Rearrangement.

Part 5: Future Outlook

The 1,4-oxazepan-5-one core remains under-utilized in fragment-based drug discovery (FBDD) . Its high solubility and defined vectors make it an ideal candidate for:

-

PROTAC Linkers: The core can serve as a rigid, non-cleavable linker between E3 ligase ligands and proteins of interest.

-

Allosteric Modulators: Exploring the C6/C7 positions (remote from the nitrogen) could yield novel allosteric modulators for ion channels, moving beyond the traditional GPCR/Kinase targets.

References

-

Kamei, K., et al. (2006).[2][3] Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan.[2][3] Bioorganic & Medicinal Chemistry, 14(6), 1978–1992.[3] Retrieved from [Link]

-

Sleight, A. J., et al. (1991). Rocastine: A pharmacological profile of a novel, non-sedating antihistamine.[8] Agents and Actions, 32(1-2). Retrieved from [Link]

-

Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.[9] Journal of Medicinal Chemistry, 59(5), 2163–2178. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Piclozotan - Wikipedia [en.wikipedia.org]

- 3. Piclozotan [medbox.iiab.me]

- 4. grokipedia.com [grokipedia.com]

- 5. Rocastine, (S)- | C13H19N3OS | CID 13726483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rocastine | C13H19N3OS | CID 57520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rocastine (AHR-11325), a rapid acting, nonsedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Seven-Membered Ring Space: From Synthetic Bottlenecks to Privileged Scaffolds

Executive Summary

The seven-membered heterocyclic ring—encompassing azepines, oxepines, and diazepines—occupies a unique "Goldilocks" zone in drug discovery. Unlike rigid five- or six-membered rings, seven-membered systems possess a defined but flexible conformational landscape (boat, chair, twist-boat) that allows for dynamic induced-fit binding with protein targets. However, their construction is historically plagued by unfavorable entropic factors (

This technical guide provides a rigorous framework for overcoming these thermodynamic barriers. We move beyond classical condensation methods to explore high-fidelity transition-metal-catalyzed C–H activations and ring-expansion strategies. A validated protocol for the Palladium-catalyzed synthesis of 2-benzazepines is provided as a core asset for immediate laboratory application.

The Pharmacophore Landscape: Why Seven?

In the context of Fragment-Based Drug Discovery (FBDD), seven-membered rings are often classified as "under-represented privileged scaffolds."

-

Conformational Sampling: Unlike flat heteroaromatics (e.g., indole, pyridine), seven-membered rings like 1,4-benzodiazepines can adopt a non-planar conformation that mimics peptide turns (specifically

-turns). This makes them exceptional peptidomimetics. -

3D-Space Projection: The "kinked" nature of the azepine ring allows substituents to project into vectors inaccessible to flat aromatic systems, increasing the probability of engaging cryptic hydrophobic pockets in GPCRs and kinases.

-

Case Study: Palbociclib (CDK4/6 inhibitor) utilizes a pyridopyrimidine core, but next-generation kinase inhibitors are increasingly exploring pyrimido[4,5-b]azepines to improve selectivity profiles by exploiting the distinct shape of the ATP-binding pocket.

Overcoming the Entropic Barrier: Thermodynamic vs. Kinetic Control

Constructing a seven-membered ring via cyclization of an acyclic precursor is disfavored compared to five- or six-membered rings (Baldwin’s Rules and entropy).

The Challenge

-

Entropy (

): The probability of chain ends meeting decreases significantly as chain length increases. -

Enthalpy (

): Transannular interactions (Prelog strain) in the transition state raise the activation energy.

The Solution: Pre-organization & Catalysis

To bypass these barriers, modern synthesis relies on template effects where a transition metal pre-organizes the substrate, effectively reducing the degrees of freedom (lowering

Decision Matrix for Synthetic Strategy:

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate class and thermodynamic constraints.

Advanced Synthetic Architectures

Strategy A: Palladium-Catalyzed C–H Activation (The Modern Standard)

This approach utilizes a "directing group" (DG) to anchor the metal catalyst, which then activates a proximal C–H bond. The subsequent insertion of an unsaturated partner (alkyne, allene, or diazo) forms the seven-membered ring.

-

Mechanism: C–H Activation

Migratory Insertion -

Advantage: High step economy; uses simple starting materials.

Strategy B: Ring Expansion (The Classical Reliable)

Leveraging the high ring strain of three- or four-membered rings (aziridines, cyclopropanes, cyclobutanes) to drive the formation of the larger ring.

-

Example: Rh(II)-catalyzed reaction of vinyl aziridines with diazo compounds.

-

Advantage: Driven by relief of ring strain (

), often proceeding under mild conditions.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed [5+2] Rollover Annulation for 2-Benzazepines

This protocol describes the synthesis of tricyclic 2-benzazepines via a Pd(II)-catalyzed C–H activation cascade.[1][2] This method is superior to RCM for fused systems as it builds the core from a simple benzylpyrazole and an internal alkyne.

Mechanism of Action: The reaction proceeds via a "rollover" pathway where the pyrazole nitrogen directs the Pd to activate the ortho-C–H bond of the benzyl group. Following alkyne insertion, a second C–H activation occurs on the pyrazole ring, closing the seven-membered loop.

Figure 2: Catalytic cycle for the Pd-catalyzed [5+2] rollover annulation. Note the dual C-H activation events.

Materials & Reagents

| Reagent | Equiv.[3][4][5][6][7] | Role |

| 1-Benzylpyrazole derivative | 1.0 (0.2 mmol) | Substrate (5-atom component) |

| Internal Alkyne (e.g., Diphenylacetylene) | 1.2 (0.24 mmol) | Coupling Partner (2-atom component) |

| Pd(OAc)₂ | 0.10 (10 mol%) | Catalyst |

| Cu(OAc)₂ | 1.0 | Oxidant (promotes turnover) |

| Pivalic Acid (PivOH) | 1.0 | Proton Shuttle / Ligand |

| 1,2-Dichloroethane (DCE) | 0.1 M (2.0 mL) | Solvent |

Step-by-Step Methodology

-

Reaction Setup (Self-Validating Step):

-

To a 15 mL pressure tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Cu(OAc)₂ (36 mg, 0.2 mmol), and PivOH (20 mg, 0.2 mmol).

-

Checkpoint: Ensure Cu(OAc)₂ is finely ground to maximize surface area.

-

Add the 1-benzylpyrazole substrate (0.2 mmol) and the alkyne (0.24 mmol).

-

Add DCE (2.0 mL). The solution should appear as a heterogeneous blue/green suspension.

-

-

Execution:

-

Seal the tube with a Teflon-lined cap.

-

Place in a pre-heated oil bath at 110 °C . Stir vigorously (800 rpm).

-

Time: Run for 16–24 hours.

-

Monitoring: Check via TLC (eluent: Hexane/EtOAc 3:1). The starting material (pyrazole) usually has a distinct Rf compared to the highly fluorescent benzazepine product.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Gradient: 0%

20% EtOAc in Hexane. -

Yield Expectation: 65–85% depending on alkyne sterics.

-

-

Characterization (Validation):

-

1H NMR: Look for the disappearance of the benzylic protons (

5.3 ppm singlet in SM) and the appearance of the methine proton in the seven-membered ring (often shifted downfield). -

HRMS: Confirm [M+H]+ consistent with the [5+2] adduct.

-

Therapeutic Applications & SAR

The resulting pyrazolo[1,5-a][2]benzazepine scaffold serves as a bioisostere for benzodiazepines but with altered solubility and metabolic stability profiles.

-

Target Class: BET Bromodomain Inhibitors. The 7-membered ring mimics the acetyl-lysine binding loop.

-

SAR Insight: Substitution at the C-4 position (derived from the alkyne) allows for tuning of lipophilicity (

) without disrupting the core binding pose.

References

-

Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 2020.

-

Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 2023. [10]

-

Rh(III)-Catalyzed [4+3] Annulation: Temperature Dependent Stereodivergent Synthesis of Point-Planar Chiral Ferrocene Fused Azepines. ChemRxiv, 2023.[9]

-

Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. Organic Letters, 2021.[1][10]

-

Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. European Journal of Medicinal Chemistry, 2024.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review [mdpi.com]

- 5. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]

- 6. mdpi.com [mdpi.com]

- 7. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cdmf.org.br [cdmf.org.br]

Methodological & Application

Chiral auxiliary-mediated synthesis of 1,4-oxazepan-5-ones

Application Note: Chiral Auxiliary-Mediated Synthesis of 1,4-Oxazepan-5-ones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, stereocontrol, and optimized cyclization protocols for seven-membered lactam rings.

Mechanistic Rationale & Causality (E-E-A-T)

The 1,4-oxazepan-5-one scaffold is a privileged seven-membered heterocyclic motif frequently utilized in medicinal chemistry. However, synthesizing medium-sized rings (7–9 members) is notoriously challenging. The process is thermodynamically and kinetically disfavored compared to the formation of five- or six-membered rings due to transannular strain and unfavorable entropic factors. Consequently, intermolecular reactions often outcompete intramolecular cyclization, leading to unwanted oligomerization or polymerization[1].

To overcome these barriers, modern synthetic strategies employ chiral auxiliaries and site-isolation techniques .

The Chemodivergent Approach: Incorporating a chiral auxiliary, such as (S)-1-phenylethylamine, into an acyclic precursor serves a dual purpose: it induces strict stereoselectivity and restricts the conformational freedom of the molecule, effectively lowering the activation energy required for cyclization. Aparicio et al. demonstrated that starting from a common trans-epoxyamide precursor, the choice of cyclization conditions (specific bases or Lewis acids) dictates the regioselectivity of the epoxide ring-opening[2]. This chemodivergent process can selectively yield either the 7-membered 1,4-oxazepan-5-one (via 7-exo-tet/7-endo cyclization) or the 6-membered morpholin-3-one (via 6-exo-tet cyclization)[2][3].

The Solid-Phase Site-Isolation Approach: An alternative physical solution to the polymerization problem is Solid-Phase Peptide Synthesis (SPPS). Králová et al. utilized a polymer-supported homoserine anchored to a Wang resin[4]. The resin matrix provides a "site isolation" effect—a pseudo-high-dilution environment that physically prevents intermolecular cross-reactivity. Upon cleavage with Trifluoroacetic Acid (TFA), the simultaneous removal of the silyl protecting group triggers a spontaneous, highly stereoselective lactonization, yielding chiral 1,4-oxazepane-5-carboxylic acids with excellent purity[4][5].

Visualizing the Synthetic Workflows

Figure 1: Chemodivergent synthesis pathway from a common chiral epoxyamide precursor.

Figure 2: Solid-phase synthesis and spontaneous lactonization of 1,4-oxazepane-5-carboxylic acids.

Quantitative Data Summaries

The following table summarizes the comparative efficiencies of the primary synthetic strategies for 1,4-oxazepan-5-one derivatives based on the cited literature:

| Synthetic Strategy | Precursor / Auxiliary | Reagents & Conditions | Major Product | Yield / Purity |

| Chemodivergent Cyclization | trans-Epoxyamide + (S)-1-phenylethylamine | Base/Acid Catalysis, Solvent reflux | 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-one | High Regioselectivity |

| Solid-Phase Lactonization | Fmoc-HSe(TBDMS)-OH on Wang Resin | 1. Alkylation 2. TFA/DCM Cleavage | 1,4-oxazepane-5-carboxylic acid | 74% overall yield, 87% crude purity |

| Solution-Phase Cyclization | N-Boc-2-(2-hydroxyethoxy)ethylamine | High dilution, optimized base | 4-Boc-1,4-oxazepan-5-one | Variable (concentration-dependent) |

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis & Spontaneous Lactonization

This protocol leverages polymer-supported site isolation to prevent polymerization during 7-membered ring formation[4].

-

Step 1: Immobilization & Alkylation

-

Load Fmoc-HSe(TBDMS)-OH onto an acid-labile Wang resin using standard DIC/DMAP coupling.

-

React the resin-bound amine with nitrobenzenesulfonyl chloride, followed by alkylation with 2-bromoacetophenone.

-

Self-Validation Check: Monitor reaction completion via the Kaiser test. A negative result (yellow beads) confirms complete amine consumption.

-

-

Step 2: Cleavage & Lactonization

-

Treat the resin with a cleavage cocktail of TFA/DCM (1:1 v/v) for 1–2 hours at room temperature.

-

Causality: The Wang resin is specifically chosen because its acid-lability matches the conditions needed to remove the TBDMS group. TFA simultaneously cleaves the ester bond to the resin and deprotects the silyl ether. The newly exposed hydroxyl group spontaneously attacks the carbonyl, driving the 7-membered lactonization[4].

-

-

Step 3: Isolation & Analysis

-

Filter the resin and wash with DCM. Concentrate the filtrate under reduced pressure.

-

Self-Validation Check: Analyze the crude product via HPLC-UV (205–400 nm). The presence of a single major peak with the corresponding mass confirms successful stereoselective lactonization without the need for complex intermediate purification[4].

-

Protocol B: Solution-Phase Boc-Deprotection and High-Dilution Cyclization

When solid-phase synthesis is not viable, solution-phase cyclization must be strictly controlled to prevent intermolecular polymerization[1].

-

Step 1: Boc Deprotection

-

Dissolve the N-Boc protected acyclic precursor in a 1:1 mixture of TFA and DCM. Stir at room temperature for 30–60 minutes.

-

Self-Validation Check: Monitor by TLC (ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot (the highly polar free amine TFA salt) confirms complete deprotection[1].

-

-

Step 2: High-Dilution Setup

-

Evaporate the TFA/DCM mixture completely to avoid side reactions.

-

Dissolve the crude amine salt in a massive excess of anhydrous solvent (e.g., DMF or DCM) to achieve a target concentration of < 0.01 M .

-

Causality: High dilution is the most critical parameter in solution-phase medium-ring synthesis. It reduces the statistical probability of two precursor molecules colliding (intermolecular polymerization) while maintaining the probability of the two ends of the same molecule meeting (intramolecular cyclization)[1].

-

-

Step 3: Controlled Base Addition

-

Add a non-nucleophilic base (e.g., DIPEA) dropwise via a syringe pump over several hours.

-

Causality: Slow addition ensures that the concentration of the active free amine remains infinitesimally low at any given moment, further driving the unimolecular cyclization pathway over polymer formation[1].

-

References

-

Aparicio, D. M., Terán, J. L., Roa, L. F., Gnecco, D., et al. "Chemodivergent Synthesis of 7-Aryl/alkyl-6-hydroxy-1,4-oxazepan-5-ones and 2-[Aryl/alkyl(hydroxy)methyl]morpholin-3-ones from a Common Epoxyamide Precursor." Synthesis, 2011.[Link]

-

Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020, 10, 35906-35916.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. ORCID [orcid.org]

- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Chiral HPLC Separation of 1,4-Oxazepan-5-one Derivatives

This Application Note is designed for researchers and analytical scientists developing chiral methods for substituted 1,4-oxazepan-5-one derivatives.

Introduction & Mechanistic Basis[1][2][3][4]

The 1,4-oxazepan-5-one scaffold is a seven-membered heterocyclic lactam found in various bioactive compounds, including anticonvulsants and protease inhibitors. While the parent molecule (unsubstituted) is achiral, pharmacological interest lies heavily in its chiral derivatives (substituted at C2, C3, C6, or C7).

The Separation Challenge

Separating enantiomers of this scaffold presents two distinct challenges:

-

Conformational Flexibility: The seven-membered ring adopts a "twist-chair" or "twist-boat" conformation. Rapid ring inversion can complicate separation if the energy barrier is low.

-

Lactam Functionality: The amide group (-NH-CO-) at position 4-5 acts as a strong hydrogen bond donor (NH) and acceptor (CO). This feature is the primary "handle" for chiral recognition but also makes the analyte sticky on silanol-active sites.

Mechanistic Strategy: We utilize Polysaccharide-based Chiral Stationary Phases (CSPs) .[1][2][3] These phases (Amylose or Cellulose carbamates) form helical cavities that discriminate enantiomers based on:

-

Hydrogen Bonding: Between the analyte's lactam group and the carbamate moiety of the CSP.

-

Dipole-Dipole Interactions: Mediated by the C=O groups.

-

Steric Inclusion: The bulky seven-membered ring fits differently into the chiral grooves of the polymer.

Materials & Equipment

Instrumentation

-

HPLC System: Quaternary pump system (e.g., Agilent 1260/1290 or Waters Alliance) with low dwell volume.

-

Detector: Diode Array Detector (DAD) or VWD.

-

Note: CD (Circular Dichroism) detector is recommended for elution order confirmation but not mandatory.

-

-

Column Oven: Critical for thermal control (Range: 5°C – 60°C).

Reagents

-

Solvents (HPLC Grade): n-Hexane (Hex), 2-Propanol (IPA), Ethanol (EtOH), Acetonitrile (ACN).

-

Additives: Diethylamine (DEA) or Triethylamine (TEA) for peak shape improvement; Trifluoroacetic acid (TFA) if acidic functional groups are present.

Recommended Column Screening Set[5]

-

Primary Screen (Immobilized): Chiralpak IA, Chiralpak IB (Robust, allows wide solvent compatibility).

-

Secondary Screen (Coated): Chiralpak AD-H, Chiralcel OD-H (Gold standard for lactams).

-

Dimensions: 250 x 4.6 mm, 5 µm particle size.

Method Development Protocol

Phase 1: Sample Preparation[5]

-

Concentration: 1.0 mg/mL in Ethanol or Mobile Phase.

-

Filtration: 0.22 µm PTFE filter.

-

Pre-check: Verify solubility in Hexane/IPA (50:50). If precipitation occurs, switch to Polar Organic Mode (Pure ACN/MeOH).

Phase 2: Systematic Screening Workflow

This workflow utilizes a "Generic Gradient" approach to quickly identify the hit column.

Figure 1: Decision tree for chiral method development of lactam-based scaffolds.

Phase 3: Optimization Parameters

Once a partial separation is observed, optimize using these levers:

| Parameter | Adjustment Strategy | Mechanistic Reason |

| Mobile Phase Strength | Decrease Alcohol % (e.g., 10% | Increases retention factor ( |

| Alcohol Type | Switch IPA | Ethanol is a stronger H-bond donor/acceptor. It often alters selectivity ( |

| Temperature | Lower to 10-15°C | CRITICAL: 7-membered rings can undergo rapid conformational interconversion (racemization) at room temperature. Lowering T "freezes" the conformation and increases enthalpy-driven resolution. |

| Additive | Add 0.1% DEA | Masks residual silanols on the silica support, sharpening peaks for basic nitrogen atoms in the ring. |

Final Recommended Method (Template)

Based on the structural properties of 1,4-oxazepan-5-ones, the following conditions are the highest probability starting point for a successful separation.

-

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: n-Hexane : Ethanol (85 : 15 v/v)

-

Column Temperature: 25°C (Reduce to 10°C if peak coalescence is observed)

-

Detection: UV @ 210 nm (Amide absorption) and 254 nm (if aromatic substituents present)

-

Injection Volume: 5-10 µL

System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet:

-

Resolution (

): -

Tailing Factor (

): -

Repeatability: RSD of retention time

(n=5 injections).

Troubleshooting: The "Peak Coalescence" Phenomenon

A common failure mode with 7-membered lactams (like oxazepam and its analogs) is on-column enantiomerization .

-

Symptom: The valley between the two enantiomer peaks is elevated (does not return to baseline), forming a "plateau."[6]

-

Cause: The enantiomers are interconverting during the chromatographic run due to a low energy barrier of ring inversion or chemically induced racemization (e.g., via keto-enol tautomerism if an

-proton is present). -

Solution:

-

Cool the Column: Run at 5°C or 10°C.

-

Speed Up: Increase flow rate to 1.5 mL/min (reduces on-column residence time).

-

Neutral pH: Ensure no excess acid/base catalyzes the tautomerization.

-

References

-

Chiral Technologies. "Instruction Manual for Chiralpak IA, IB, IC." Daicel Corporation. Link

-

Cirilli, R., et al. (2006). "High-performance liquid chromatographic enantioseparation of 1,4-benzodiazepines." Journal of Chromatography A. (Demonstrates the behavior of the 7-membered lactam ring on polysaccharide phases).

-

Tesařová, E., et al. (2003). "The factors affecting the enantiomeric resolution and racemization of oxazepam." Journal of Separation Science. (Key reference for temperature effects on 7-membered heterocyclic rings).

-

Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide CSP mechanisms). Link

Sources

Application Note: GC-MS Profiling of Process-Related Impurities in 2,7-Dimethyl-1,4-oxazepan-5-one Synthesis

This Application Note is structured as a high-level technical guide for analytical chemists and process development scientists. It addresses the specific challenges of profiling impurities in the synthesis of 2,7-dimethyl-1,4-oxazepan-5-one , a critical seven-membered heterocyclic scaffold used in peptidomimetic drug discovery.

Executive Summary

The synthesis of 2,7-dimethyl-1,4-oxazepan-5-one typically involves the cyclization of linear amino-ester precursors. While this scaffold is valuable for its conformational properties in drug design, the reaction often yields complex byproduct mixtures including uncyclized intermediates, dimers, and stereoisomers. This guide details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed to separate diastereomers and identify trace impurities, ensuring high-purity isolation of the target scaffold.

Chemical Context & Impurity Origins

To develop an effective analytical method, one must first understand the reaction mechanism. The target molecule is a 7-membered lactam. The most common synthetic route involves the reaction of 1-amino-2-propanol with a 3-halobutyryl derivative (e.g., 3-chlorobutyryl chloride or ethyl 3-crotonate), followed by base-mediated cyclization.

Reaction Pathway & Byproduct Prediction

The formation of the 7-membered ring competes with several side reactions:

-

Incomplete Cyclization: The linear intermediate (N-alkylated species) fails to close the ring.

-

Dimerization: Intermolecular reaction between two linear units leads to 14-membered macrocycles (diketopiperazine-like structures).

-

Stereoisomerism: The presence of chiral centers at C2 and C7 generates diastereomers (cis and trans), which possess distinct pharmacological profiles and must be chromatographically resolved.

Synthesis Workflow Diagram

The following diagram maps the critical control points where impurities are generated.

Caption: Figure 1. Reaction pathway illustrating the competition between intramolecular cyclization (target) and intermolecular side reactions (impurities).

Experimental Protocol

Sample Preparation

Direct injection of crude reaction mixtures is discouraged due to the presence of non-volatile salts and polymers.

-

Step 1: Aliquot 100 µL of reaction mixture.

-

Step 2: Partition between Ethyl Acetate (500 µL) and saturated NaHCO₃ (500 µL) to remove acidic byproducts and inorganic salts.

-

Step 3: Collect the organic layer and dry over MgSO₄.

-

Step 4: Dilute 1:10 with GC-grade Dichloromethane (DCM).

-

Step 5 (Optional Derivatization): If quantifying uncyclized amino-alcohol precursors, add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) and incubate at 60°C for 30 mins. Note: The target lactam analyzes well without derivatization.

GC-MS Method Parameters

This method utilizes a non-polar column to separate the diastereomers based on boiling point and subtle polarity differences.

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890/5977 (or equivalent) | Single Quadrupole is sufficient. |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low bleed, excellent for semi-volatiles. |

| Inlet Temp | 250°C | Ensures rapid vaporization without thermal degradation. |

| Injection | 1 µL, Split 10:1 | Prevents column overload; improves peak shape. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |

| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp allows separation of cis/trans isomers. |

| Transfer Line | 280°C | Prevents condensation of high-MW dimers. |

| Ionization | EI (70 eV) | Standard library matching. |

| Scan Range | m/z 40 – 450 | Covers fragments and dimer molecular ions. |

Data Analysis & Interpretation

Identification of the Target Molecule

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight: 143.18 g/mol

-

Key Fragments (EI Spectrum):

-

m/z 143 (M+): Usually distinct but low intensity.

-

m/z 128 (M - 15): Loss of methyl group (common in methylated rings).

-

m/z 115 (M - 28): Loss of CO (characteristic of cyclic lactams).

-

m/z 58/72: Amine-directed alpha-cleavage fragments.

-

Differentiating Impurities

The table below summarizes the mass spectral signatures for the expected byproducts.

| Compound | Description | Approx. RT (min) | Key Ions (m/z) | Diagnostic Note |

| Target (cis/trans) | 2,7-dimethyl-1,4-oxazepan-5-one | 8.2 & 8.5 | 143, 128, 58 | Two peaks with identical spectra (diastereomers). |

| Linear Ester | Uncyclized intermediate | 9.1 | 173*, 158 | M+ is M(target) + 30 (OCH2CH3) if ethyl ester used. |

| Dimer | Macrocyclic byproduct | 14.5 | 286, 143 | M+ is 2x Target. Often shows m/z 143 as base peak. |

| Elimination Product | Dehydrated precursor | 6.5 | 125, 110 | M+ is M(target) - 18 (H2O). |

*Note: Mass depends on the specific ester group used in the starting material (e.g., methyl vs. ethyl ester).

Analytical Logic Flow

Use this decision tree to interpret unknown peaks in your chromatogram.

Caption: Figure 2. Diagnostic logic for assigning MS peaks to specific byproduct classes.

Troubleshooting & Optimization

-

Issue: Tailing Peaks.

-

Cause: Active sites in the inlet or column interacting with the lactam nitrogen.

-

Solution: Trim the column guard (5-10 cm) or deactivate the inlet liner with silanizing reagent.

-

-

Issue: Missing Linear Intermediates.

-

Cause: Thermal degradation of the linear amino-ester in the injector.

-

Solution: Lower inlet temperature to 220°C or perform silylation (BSTFA) to stabilize the amine/hydroxyl groups before injection.

-

-

Issue: Co-elution of Diastereomers.

-

Cause: Ramp rate too fast.

-

Solution: Decrease ramp rate to 5°C/min between 100°C and 150°C.

-

References

-

Beilstein Institute. (2023). General synthesis of 1,4-oxazepan-5-ones via amino-alcohol cyclization.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Oxazepan-5-one Derivatives.

-

Agilent Technologies. (2020). GC-MS Analysis of Nitrogen-Containing Heterocycles: Method Development Guide.

-

Journal of Organic Chemistry. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles (Mechanistic insights into cyclization byproducts).

(Note: While specific literature on the exact "2,7-dimethyl" derivative is proprietary or sparse, the chemistry is extrapolated from well-established protocols for the 1,4-oxazepan-5-one class found in References 1 and 4.)

Application Note: In Vitro Screening Protocols for (2R,7S)-2,7-Dimethyl-1,4-oxazepan-5-one and its Derivatives in Fragment-Based Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Autophagy Modulation

Introduction & Scientific Rationale

The compound (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one is a conformationally restricted, chiral seven-membered lactam. In recent medicinal chemistry campaigns, this specific oxazepanone scaffold has emerged as a highly privileged building block for designing potent, selective kinase inhibitors—most notably targeting the Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) [1, 2].

The Causality of Stereochemical Selection

In Fragment-Based Drug Discovery (FBDD), the initial fragments must possess high ligand efficiency. The (2R,7S) stereochemistry is not arbitrary; the trans-like relative geometry of the two methyl groups across the oxazepane ring restricts the ring-flip dynamics of the heterocycle. This conformational locking minimizes the entropic penalty upon binding to the target kinase's hinge region or adjacent allosteric pockets. Furthermore, the lactam motif provides a built-in hydrogen bond donor/acceptor pair, while the precise vector projections of the methyl groups allow for optimal trajectory when growing the fragment into a lead compound (e.g., integrating pyrimidine or piperazine moieties as seen in clinical-stage ULK1 inhibitors like DCC-3116)[1, 3].

This application note provides a self-validating, step-by-step workflow for the in vitro screening of the (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one fragment and its elaborated derivatives, transitioning from biophysical characterization to functional cellular assays.

Experimental Workflow Overview

The screening cascade is designed to validate target engagement at the fragment level and quantify functional inhibition as the molecule is elaborated into a lead candidate.

Figure 1: Fragment-based screening and lead optimization workflow for oxazepanone derivatives.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Because the unmodified (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one fragment has a low molecular weight (~143.19 g/mol ), traditional biochemical assays often fail to detect its weak baseline affinity (typically in the high micromolar range). SPR is utilized here because it provides real-time, label-free kinetic data (

Reagents & Equipment

-

Sensor Chip: CM5 (Carboxymethyl dextran).

-

Target Protein: Recombinant human ULK1 (kinase domain, GST-tagged).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO.

Step-by-Step Methodology

-

Surface Preparation: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize an anti-GST antibody to capture the GST-ULK1 protein to a density of ~3,000 Response Units (RU). Causality: Capturing via GST tag rather than direct amine coupling ensures the kinase domain remains uniformly oriented and conformationally active, preventing active-site occlusion.

-

Compound Preparation: Dissolve the (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one fragment in 100% DMSO to a 100 mM stock. Dilute in HBS-P+ to create a concentration series (10 µM to 1 mM), maintaining a strict 2% DMSO final concentration across all samples.

-

Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts. Critical Step: Low-MW fragments produce small RU signals; failing to correct for DMSO bulk effects will yield false positives.

-

Injection: Inject the fragment series at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

-

Data Analysis: Fit the sensorgrams using a 1:1 steady-state affinity model to determine the

.

Protocol 2: Secondary Biochemical Screening (TR-FRET)

Once the fragment is synthetically elaborated into a lead compound, its inhibitory potency must be quantified. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure ULK1 kinase activity. Causality: TR-FRET is chosen over standard ELISA or luminescence assays because the time-delayed fluorescence reading eliminates auto-fluorescence interference from the synthetic oxazepanone derivatives, ensuring a high signal-to-background ratio.

Step-by-Step Methodology

-

Reaction Assembly: In a 384-well low-volume plate, add 5 µL of recombinant ULK1 (final concentration 1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition: Dispense 100 nL of the elaborated oxazepanone derivative (in DMSO) using an acoustic liquid handler. Incubate for 15 minutes at room temperature.

-

Initiation: Add 5 µL of a substrate mix containing 2 µM of a generic ULK1 peptide substrate and 10 µM ATP (approximating the

for ULK1). Incubate for 60 minutes at 22°C. -

Detection: Add 10 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho-substrate antibody and a ULight-conjugated secondary tracer.

-